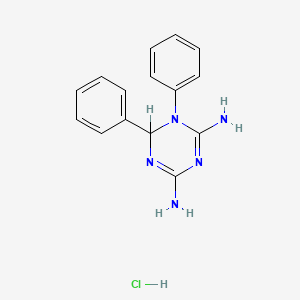
N-(4-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is an organic compound with the molecular formula C20H16N2O3S It is characterized by the presence of a nitrophenyl group, a phenyl group, and a phenylsulfanyl group attached to an acetamide backbone
Wirkmechanismus
Target of Action
The primary target of N-(4-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth .
Mode of Action
This compound interacts with DHFR, inhibiting its function . This interaction disrupts the tetrahydrofolate synthesis pathway, leading to a decrease in DNA synthesis and cell growth .
Biochemical Pathways
The compound affects the tetrahydrofolate synthesis pathway . By inhibiting DHFR, it prevents the conversion of dihydrofolate to tetrahydrofolate, a co-factor required for the synthesis of purines and pyrimidines, which are essential components of DNA .
Pharmacokinetics
The compound’s molecular weight, which is 1801607 , suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .
Result of Action
The inhibition of DHFR by this compound leads to a decrease in DNA synthesis and cell growth . This can result in the death of rapidly dividing cells, such as cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that factors such as pH, temperature, and the presence of other molecules can potentially affect the compound’s stability and interaction with its target .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves the reaction of 4-nitroaniline with phenylsulfanylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventdichloromethane; temperatureroom temperature.
Reduction: Tin(II) chloride, iron powder; solventethanol; temperaturereflux.
Substitution: Sodium hydride, alkyl halides; solventtetrahydrofuran; temperatureroom temperature.
Major Products Formed
Oxidation: Formation of N-(4-nitrophenyl)-2-phenyl-2-(phenylsulfonyl)acetamide.
Reduction: Formation of N-(4-aminophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide.
Substitution: Formation of various substituted acetamides depending on the alkyl halide used.
Wissenschaftliche Forschungsanwendungen
N-(4-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase and carbonic anhydrase.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of photochromic materials and other advanced materials with specific optical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-nitrophenyl)acetamide: Lacks the phenyl and phenylsulfanyl groups, resulting in different chemical properties and reactivity.
N-(4-aminophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide: Similar structure but with an amino group instead of a nitro group, leading to different biological activities.
N-(4-(4-nitrophenyl)sulfamoyl)phenylacetamide: Contains a sulfamoyl group, which imparts different chemical and biological properties.
Uniqueness
N-(4-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to the combination of its nitrophenyl, phenyl, and phenylsulfanyl groups
Eigenschaften
IUPAC Name |
N-(4-nitrophenyl)-2-phenyl-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c23-20(21-16-11-13-17(14-12-16)22(24)25)19(15-7-3-1-4-8-15)26-18-9-5-2-6-10-18/h1-14,19H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNCATRRBVTNQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387285 |
Source


|
| Record name | N-(4-Nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6097-84-3 |
Source


|
| Record name | N-(4-Nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-3-(2,4-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoic acid](/img/structure/B5069814.png)
![N-benzyl-1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-methylmethanamine](/img/structure/B5069826.png)
![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)acetamide](/img/structure/B5069832.png)




![N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-2-methylbenzamide;hydrochloride](/img/structure/B5069851.png)
![methyl {5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5069865.png)
![N-cyclopropyl-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine-4-carboxamide](/img/structure/B5069879.png)
![ETHYL 7-CYCLOPROPYL-1-METHYL-3-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5069890.png)
![2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide](/img/structure/B5069893.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,4-dimethoxyphenyl)-N~2~-ethylglycinamide](/img/structure/B5069896.png)

